N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring and a dihydropyridine carboxamide moiety
Properties
Molecular Formula |
C13H18N2O3S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3S2/c1-15-4-2-3-10(12(15)17)11(16)14-7-13(18)8-19-5-6-20-9-13/h2-4,18H,5-9H2,1H3,(H,14,16) |
InChI Key |
UGYIUBQIWKUORL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CSCCSC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dithiepan ring, followed by the introduction of the hydroxy group. Subsequent steps involve the attachment of the methyl group and the formation of the dihydropyridine carboxamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dithiepan ring and dihydropyridine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-furancarboxamide
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of the dithiepan ring and dihydropyridine carboxamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
